molecular formula C22H17Cl2N5OS B12033758 N-(3,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12033758
M. Wt: 470.4 g/mol
InChI Key: OBSISQKLEUHJQK-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative characterized by:

  • Acetamide moiety: Substituted with a 3,5-dichlorophenyl group, introducing electron-withdrawing chlorine atoms that may enhance lipophilicity and influence receptor binding.
  • Triazole core: A 4H-1,2,4-triazol-3-yl scaffold modified at position 4 with a 4-methylphenyl group (para-methyl substitution) and at position 5 with a pyridin-4-yl group. The pyridine ring at position 5 provides a heteroaromatic system capable of hydrogen bonding or π-π stacking interactions.
  • Sulfanyl linker: Connects the triazole and acetamide moieties, contributing to molecular flexibility and electronic effects.

Properties

Molecular Formula

C22H17Cl2N5OS

Molecular Weight

470.4 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H17Cl2N5OS/c1-14-2-4-19(5-3-14)29-21(15-6-8-25-9-7-15)27-28-22(29)31-13-20(30)26-18-11-16(23)10-17(24)12-18/h2-12H,13H2,1H3,(H,26,30)

InChI Key

OBSISQKLEUHJQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include hydrazines, aldehydes, and thiols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen exchange reactions or nucleophilic substitution at the triazole ring.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases such as cancer or infections.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may bind to active sites, inhibiting or modulating the activity of the target. Pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogues (Table 1):

Table 1: Substituent Comparison of Triazole-Acetamide Derivatives
Compound Name Acetamide Substituent Triazole Substituents (Position 4 & 5) Key Structural Features
Target compound 3,5-dichlorophenyl 4-(4-methylphenyl), 5-(pyridin-4-yl) Chlorine atoms enhance lipophilicity; pyridin-4-yl may optimize π-π interactions.
N-(3,5-dichlorophenyl)-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,5-dichlorophenyl 4-allyl, 5-(pyridin-2-yl) Allyl group introduces steric bulk; pyridin-2-yl alters hydrogen-bonding potential.
N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,5-dimethoxyphenyl 4-(4-methylphenyl), 5-(pyridin-4-yl) Methoxy groups increase electron density, potentially reducing metabolic stability.
N-(3,4-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,4-difluorophenyl 4-(4-methylphenyl), 5-(4-chlorophenyl) Fluorine atoms improve bioavailability; 4-chlorophenyl may enhance hydrophobic binding.

Key Insights from Structural Modifications

Acetamide Substituents: The 3,5-dichlorophenyl group (target compound and ) is associated with enhanced lipophilicity compared to the 3,5-dimethoxyphenyl group in , which may improve membrane permeability but reduce solubility.

Triazole Substituents :

  • Pyridinyl Position : The pyridin-4-yl group (target compound, ) allows for axial π-π stacking, whereas pyridin-2-yl () may enable edge-to-face interactions.
  • Allyl vs. 4-Methylphenyl : The allyl group in introduces conformational flexibility, possibly affecting entropic penalties during binding.

Biological Implications :

  • Anti-exudative activity was reported for triazole derivatives with furan-2-yl substituents (e.g., 5-(furan-2-yl)-1,2,4-triazol-4H-3-yl in ), suggesting that heterocyclic substituents at position 5 are critical for bioactivity. The target compound’s pyridin-4-yl group may similarly modulate activity.

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